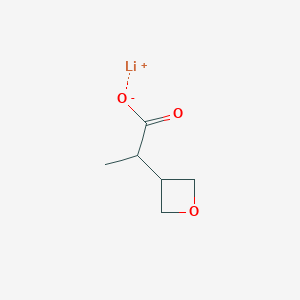

Lithium;2-(oxetan-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;2-(oxetan-3-yl)propanoate is a chemical compound that features a lithium ion paired with a 2-(oxetan-3-yl)propanoate anion. This compound is of interest due to its unique structural properties, which include an oxetane ring—a four-membered cyclic ether. Oxetanes are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(oxetan-3-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the lithium ion. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved via several routes, including:

Cyclization through C−O Bond Formation: This involves the intramolecular etherification of suitable precursors.

Epoxide Ring Opening/Ring Closing: This method uses epoxides as intermediates, which are then cyclized to form oxetanes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate efficient production.

Analyse Des Réactions Chimiques

Oxetane Ring-Opening Reactions

The oxetane ring undergoes nucleophilic substitution under acidic or Lewis acid-catalyzed conditions. In aqueous environments, protonation of the oxygen atom increases ring strain, facilitating nucleophilic attack at the β-carbon ( ). For example:

Mechanism :

-

Protonation of oxetane oxygen → Increased electrophilicity at C3

-

Nucleophilic attack (e.g., by water, amines) → Ring opening

-

Formation of linear intermediates that cyclize into lactones

This reactivity is exploited in drug design to create bioactive metabolites through controlled ring-opening events ().

Isomerization to Lactones

Lithium 2-(oxetan-3-yl)propanoate isomerizes spontaneously into γ-lactones under mild conditions ( ):

| Condition | Timeframe | Conversion Rate |

|---|---|---|

| Room temperature storage | 1 year | ~100% |

| Heating (85°C in isopropanol) | 180 minutes | 100% |

Kinetics : First-order rate constant k=0.0064min−1 at 85°C ( ).

Mechanistic Pathway :

-

Protonation of oxetane oxygen and carboxylate deprotonation → Dual activation

-

Intramolecular nucleophilic attack by carboxylate → Lactone formation

This instability necessitates careful storage conditions for synthetic applications ( ).

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylate to a primary alcohol while preserving the oxetane ring ().

-

Oxidation : Strong oxidizers like KMnO₄ cleave the oxetane ring, yielding dicarboxylic acids ().

Alkylation and Electrophilic Substitution

The lithium carboxylate acts as a base in deprotonation reactions, enabling alkylation at the α-position. For example:

-

Reaction with alkyl halides (e.g., benzyl bromide) under t-BuLi catalysis forms 2,2-disubstituted derivatives ( ).

Typical Conditions :

Biological Interactions

The oxetane ring’s reactivity enables interactions with enzymes and receptors:

-

Ring-opening in vivo : Generates electrophilic intermediates that covalently modify biological targets ().

-

Applications : Investigated for modulating inflammation and apoptosis pathways via MAP kinase inhibition ().

Stability Considerations

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| Temperature | Accelerates lactonization | Store at −20°C in inert atmosphere |

| Solvent | Protic solvents promote isomerization | Use aprotic solvents (e.g., THF) |

| pH | Acidic conditions destabilize ring | Maintain neutral pH |

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

Lithium;2-(oxetan-3-yl)propanoate serves as a valuable building block in organic synthesis. Its oxetane moiety allows for diverse chemical transformations, including:

- Ring-opening reactions: The oxetane ring can be opened to form reactive intermediates.

- Substitution reactions: The compound can participate in nucleophilic substitutions, leading to functionalized derivatives.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Ring-opening | Reacts with nucleophiles to open the oxetane ring | Alcohols, amines |

| Substitution | Nucleophilic substitution with various electrophiles | New carbon-heteroatom bonds |

| Oxidation | Oxidation of the oxetane ring | Aldehydes, ketones |

| Reduction | Reduction leading to linear products | Alcohols, alkanes |

Biological Applications

Biochemical Studies

The stability and reactivity of this compound make it a useful tool in biochemical research. Its interactions with biological molecules can provide insights into various biochemical pathways.

Therapeutic Potential

Research is ongoing into the therapeutic uses of this compound, particularly in treating neurological disorders. Its unique structure may allow it to modulate neurotransmitter systems effectively.

Medicinal Chemistry

Drug Development

The compound's structural features position it as a candidate for drug development. For instance, oxetane derivatives have been explored as bioisosteric replacements for common functional groups in pharmaceuticals. This property may enhance the efficacy and safety profiles of new drugs.

Case Study: Neuropharmacology

In studies involving lithium compounds, similar structures have shown interactions with neurotransmitter systems. Investigating how this compound interacts with enzymes and receptors could reveal its pharmacological effects.

Industrial Applications

Material Science

this compound is being explored for its potential in developing advanced materials. Its reactivity can be harnessed in the production of:

- Polymers: The compound may serve as a precursor for novel polymeric materials.

- Coatings: Its stability makes it suitable for use in protective coatings.

Mécanisme D'action

The mechanism by which lithium;2-(oxetan-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium (1+) ion 2-(oxetan-3-yloxy)propanoate: This compound is similar in structure but features an oxetane ring with an oxygen substituent.

3-Sulfanyl-oxetanes: These compounds have a sulfur atom in place of the oxygen in the oxetane ring and are used as bioisosteres for thioesters.

Uniqueness

Lithium;2-(oxetan-3-yl)propanoate is unique due to its specific combination of a lithium ion and an oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

Lithium;2-(oxetan-3-yl)propanoate is a lithium salt derivative of 2-(oxetan-3-yl)propanoic acid, which has garnered attention for its potential biological activities. This compound is particularly interesting due to its unique oxetane ring structure, which may influence its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxetane ring plays a crucial role in facilitating these interactions through:

- Ring-opening reactions: The oxetane structure can undergo ring-opening, generating reactive intermediates that influence enzyme activity and receptor interactions.

- Modulation of neurotransmitter systems: Similar to other lithium compounds, it may affect neurotransmitter release and signaling pathways, particularly those involving serotonin and norepinephrine .

Key Molecular Targets

This compound may interact with:

- Enzymes: Modulating their activity could impact metabolic pathways.

- Receptors: Affecting neurotransmitter signaling and other physiological processes.

Therapeutic Potential

Research indicates that this compound exhibits various therapeutic properties, including:

- Anti-inflammatory effects: Studies suggest that lithium compounds can reduce inflammation markers in biological assays.

- Neuroprotective effects: Similar compounds have shown promise in protecting neuronal cells from apoptosis, potentially benefiting conditions like bipolar disorder and neurodegenerative diseases .

Case Studies

Several case studies have explored the effects of lithium compounds, providing insights into their biological activity:

- Neuropsychiatric Disorders:

-

Cancer Research:

- Some studies have indicated that lithium may influence cancer cell proliferation and apoptosis. While definitive conclusions about this compound are pending, ongoing research aims to elucidate its role in cancer biology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains an oxetane ring, lithium ion | Potential anti-inflammatory and neuroprotective |

| Lithium;2-(oxetan-3-yl)butanoate | Similar oxetane structure but different chain length | Investigated for similar therapeutic properties |

| Lithium carbonate | Well-studied lithium compound | Established mood stabilizer for bipolar disorder |

Propriétés

IUPAC Name |

lithium;2-(oxetan-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVXUWXUIEDEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1COC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.